molecular formula C32H22Cl6N6O3 B5604440 dione

dione

Cat. No.: B5604440
M. Wt: 751.3 g/mol
InChI Key: ZMRWHIBHQGPKIU-MHWRWJLKSA-N
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Description

Dione compounds are a class of organic compounds characterized by the presence of two carbonyl groups (C=O) within their molecular structureNotable examples of this compound compounds include isoindoline-1,3-dione and indane-1,3-dione .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dione compounds can be synthesized through various methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method includes the Diels–Alder reaction between diphenylbenzo[c]furan and cyclopent-4-ene-1,3-dione, resulting in the formation of a diphenylbenzo[c]furan-cyclopent-4-ene-1,3-dione adduct .

Industrial Production Methods

Industrial production of this compound compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the synthesis of isoindoline-1,3-dione derivatives can be achieved through the coupled oxidation of imidazoles and tetraynes . This method involves the formation of multiple C–C and C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions.

Chemical Reactions Analysis

Types of Reactions

Dione compounds undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound compounds include:

Major Products Formed

The major products formed from the reactions of this compound compounds depend on the specific reaction conditions and reagents used. For example, the oxidation of isoindoline-1,3-dione can lead to the formation of more complex heterocyclic structures, while reduction can yield alcohol derivatives .

Mechanism of Action

The mechanism of action of dione compounds varies depending on their specific structure and application. For example, thiazolidinethis compound compounds exert their hypoglycemic effects by activating peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. This activation leads to increased transcription of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and reduced blood glucose levels .

Comparison with Similar Compounds

Dione compounds can be compared with other similar compounds, such as:

The uniqueness of this compound compounds lies in their versatile reactivity and wide range of applications, making them valuable in various fields of scientific research and industry.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-3-[2-[(7E)-3-(2,4-dichlorophenyl)-7-[(2,4-dichlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22Cl6N6O3/c33-17-5-4-15(22(36)11-17)10-16-2-1-3-21-27(16)40-44(29(21)20-8-6-18(34)12-23(20)37)26(45)14-42-30-28(39-41-42)31(46)43(32(30)47)25-9-7-19(35)13-24(25)38/h4-13,21,28-30H,1-3,14H2/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRWHIBHQGPKIU-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(N(N=C2C(=CC3=C(C=C(C=C3)Cl)Cl)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C=C(C=C6)Cl)Cl)N=N4)C7=C(C=C(C=C7)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(N(N=C2/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C=C(C=C6)Cl)Cl)N=N4)C7=C(C=C(C=C7)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22Cl6N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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